N-((5-Methylthiazol-2-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Methylthiazol-2-yl)methyl)thietan-3-amine is a heterocyclic compound that features both a thiazole and a thietan ring in its structure. The thiazole ring is known for its aromaticity and biological activity, making it a significant scaffold in medicinal chemistry . The thietan ring, on the other hand, is a three-membered sulfur-containing ring that adds to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methylthiazol-2-yl)methyl)thietan-3-amine typically involves the reaction of 5-methylthiazole with a thietan-3-amine derivative. One common method includes the nucleophilic substitution reaction where the thiazole derivative reacts with a suitable leaving group on the thietan ring under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps like halogenation, nucleophilic substitution, and purification through crystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
N-((5-Methylthiazol-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-((5-Methylthiazol-2-yl)methyl)thietan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of N-((5-Methylthiazol-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiazole: A simpler thiazole derivative with similar biological activities.
N-(5-Methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: Compounds with similar thiazole rings but different substituents, showing varied biological activities.
Uniqueness
N-((5-Methylthiazol-2-yl)methyl)thietan-3-amine is unique due to the presence of both thiazole and thietan rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N2S2 |
---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H12N2S2/c1-6-2-10-8(12-6)3-9-7-4-11-5-7/h2,7,9H,3-5H2,1H3 |
InChI Key |
IOOFHBSGKZQXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.